molecular formula C16H15N3OS2 B14955902 2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide

2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B14955902
M. Wt: 329.4 g/mol
InChI Key: OREGLIBNIQRSKS-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide is a thiazole-based compound characterized by a benzylamino group at the 2-position of the thiazole ring and a carboxamide moiety at the 4-position, where the amide nitrogen is substituted with a 2-thienylmethyl group.

Properties

Molecular Formula

C16H15N3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

2-(benzylamino)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H15N3OS2/c20-15(17-10-13-7-4-8-21-13)14-11-22-16(19-14)18-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,20)(H,18,19)

InChI Key

OREGLIBNIQRSKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with benzylamine and thienylmethyl halides. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazole-4-carboxamides, focusing on substituent variations, physicochemical properties, and reported biological activities.

Substituent Variations on the Carboxamide Group
Compound Name Carboxamide Substituent Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 2-Thienylmethyl C₁₆H₁₅N₃O₃S₂ 369.44 Thiophene ring enhances π-π interactions; sulfur may improve lipophilicity.
2-(Benzylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide Thiazol-2-yl C₁₄H₁₁N₅O₃S₂ 337.40 Dual thiazole rings increase rigidity; potential for hydrogen bonding.
N-(2-Methoxybenzyl)-4-methyl-2-(benzylamino)-1,3-thiazole-5-carboxamide 2-Methoxybenzyl C₂₀H₂₁N₃O₂S 367.46 Methoxy group enhances electron donation; methyl at C4 alters steric bulk.
2-Benzyl-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide 4-Methoxybenzyl C₁₉H₁₈N₂O₂S 338.42 Methoxy at para position may improve solubility and target affinity.

Key Insights :

  • Thiophene vs. Thiazole : The 2-thienylmethyl group in the target compound introduces a sulfur-containing aromatic system, which may confer higher lipophilicity compared to the thiazol-2-yl analog .
Substituent Variations on the Thiazole Ring
Compound Name Thiazole Substituent Biological Activity Reference
Target Compound Benzylamino at C2 Not explicitly reported; inferred kinase/ROCK inhibition potential.
Thiazovivin (N-Benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide) Pyrimidin-4-ylamino at C2 ROCK1 inhibitor; used in cell culture studies.
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-Pyridinyl at C2, methyl at C4 Anticancer activity (statistical significance: p<0.05 in assays).
Acotiamide (N-[2-(Diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) Complex substituents Prokinetic agent; enhances acetylcholine release.

Key Insights :

  • Benzylamino vs. Pyridinyl: The benzylamino group in the target compound may favor hydrophobic interactions, while pyridinyl substituents (e.g., in ) enable hydrogen bonding or cation-π interactions .
  • Methyl Groups : Methylation at C4 or C5 (e.g., ) can reduce metabolic degradation and improve pharmacokinetics .

Key Insights :

  • The target compound’s thienylmethyl group may offer unique binding interactions compared to Thiazovivin’s pyrimidine or Acotiamide’s dimethoxybenzoyl group .

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